molecular formula C20H16Cl2N4OS2 B2656691 (E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866131-20-6

(E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Cat. No.: B2656691
CAS No.: 866131-20-6
M. Wt: 463.4
InChI Key: BJHPBBUIQROFKO-XIEYBQDHSA-N
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Description

The compound (E)-(2-chlorophenyl)methoxyamine features a complex heterocyclic framework with multiple functional groups:

  • A (2-chlorophenyl)methoxy group at the oxime position.
  • A 4-chlorophenylsulfanyl substituent on the ethylidene chain.
  • A 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole core, which combines fused triazole and thiazole rings.

This compound shares structural motifs with bioactive heterocycles, such as thiadiazoles and triazolothiazoles, which are known for antimicrobial, antifungal, and insecticidal activities .

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS2/c1-13-19(29-20-23-12-24-26(13)20)18(11-28-16-8-6-15(21)7-9-16)25-27-10-14-4-2-3-5-17(14)22/h2-9,12H,10-11H2,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPBBUIQROFKO-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3Cl)/CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(2-chlorophenyl)methoxyamine is a complex organic molecule that incorporates various functional groups known for their biological activity. This article reviews the biological properties of this compound, focusing on its potential pharmacological applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H17Cl2N3OSC_{17}H_{17}Cl_2N_3OS, with a molar mass of 354.29 g/mol. The structure features a triazole-thiazole moiety which is significant in medicinal chemistry due to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. Studies suggest that the incorporation of sulfanyl and chlorophenyl groups enhances antibacterial properties .
  • Anticancer Properties : The mercapto-substituted 1,2,4-triazoles are noted for their chemopreventive and chemotherapeutic effects. They have been evaluated for cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with promising results .
  • Enzyme Inhibition : The compound has potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases. In silico studies have demonstrated binding interactions with key amino acids in the active site of the enzyme .

1. Antimicrobial Activity

A study evaluated various triazole derivatives for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, particularly for compounds similar to the one . The presence of the chlorophenyl group was linked to enhanced antimicrobial properties .

2. Anticancer Activity

In a cytotoxicity assay involving MCF-7 and Bel-7402 cell lines, derivatives containing the triazole-thiazole scaffold exhibited significant cytotoxic effects. For instance, one derivative showed IC50 values lower than 10 µM against MCF-7 cells, indicating high potency .

3. Enzyme Inhibition Studies

Docking studies revealed that the compound interacts favorably with acetylcholinesterase, suggesting potential as a therapeutic agent in Alzheimer's disease management. The binding affinity was comparable to known inhibitors in the literature .

Data Table

Biological ActivityAssessed CompoundsFindings
AntimicrobialTriazole DerivativesModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerMCF-7 and Bel-7402 Cell LinesSignificant cytotoxicity with IC50 < 10 µM
Enzyme InhibitionAcetylcholinesteraseFavorable docking scores indicating potential as an inhibitor

Scientific Research Applications

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

  • Triazole and Thiazole Moieties : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer properties .
  • Chlorophenyl and Methoxy Groups : These substituents can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. For instance:

  • A study demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation and survival .
  • The specific compound discussed has been synthesized and evaluated for its antiproliferative activity, showing promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The incorporation of thiazole and triazole structures has been associated with enhanced antimicrobial properties:

  • Compounds derived from triazole-thiazole hybrids have shown effectiveness against a range of bacterial strains, including resistant strains. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that compounds similar to (E)-(2-chlorophenyl)methoxyamine may possess anti-inflammatory properties:

  • Studies involving molecular docking have suggested that these compounds can selectively inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityThe compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the micromolar range.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.
Anti-inflammatory MechanismMolecular docking studies indicated strong binding affinity to COX-2, suggesting potential as a selective COX inhibitor.

Comparison with Similar Compounds

Triazolothiazole Derivatives

The triazolothiazole core is a key feature shared with compounds like 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (). Key differences include:

Feature Target Compound Similar Compound ()
Substituent on Core 6-Methyl group 6-Methyl group
Functional Groups Chlorophenylmethoxy, sulfanyl linker Ketone group
Bioactivity Potential Likely enhanced due to Cl and S atoms Unreported, but ketones may reduce reactivity

The chlorophenyl and sulfanyl groups in the target compound may improve lipophilicity (logP) and membrane permeability compared to simpler ketone derivatives .

Chlorophenyl-Substituted Analogues

Compounds with chlorophenyl groups, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (), highlight substituent effects:

Feature Target Compound Thiadiazole Analog ()
Heterocyclic Core Triazolothiazole Thiadiazole
Chlorophenyl Position 2-Cl (methoxy), 4-Cl (sulfanyl) 4-Cl (benzylidene)
Bioactivity Predicted broad-spectrum Confirmed antifungal/insecticidal

Sulfanyl vs. Oxygen/Nitrogen Linkers

The sulfanyl (-S-) linker in the target compound contrasts with oxime or amine linkers in others, such as (E)-(4-Methoxyphenyl)methoxyamine ():

Feature Target Compound (S Linker) Methoxy Analog ()
Linker Atom Sulfur Oxygen
Electronic Effects Electron-withdrawing (polarizable) Electron-donating (methoxy)
Stability Higher oxidative stability Prone to hydrolysis

logP and Solubility

highlights that logP and solubility are influenced by substituents:

  • The target compound’s chlorophenyl groups increase logP (~5–6), similar to compounds in (logP 5.52–6.22).
  • Sulfanyl linkers may reduce aqueous solubility compared to oxygenated analogues but improve lipid membrane penetration .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-[(2-chlorophenyl)methoxy]...amine, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of this compound likely involves multi-step cyclization and condensation reactions. Key steps include:

  • Cyclization of triazole-thiazole precursors using agents like sodium hydroxide or sulfuric acid, as demonstrated for analogous triazole-thiadiazole systems .
  • Schiff base formation via condensation of an amine with a carbonyl group under ethanol or DMF with catalytic triethylamine .
  • E/Z isomer control by optimizing solvent polarity and reaction temperature to favor the (E)-configuration.
    Standardization requires reaction monitoring via TLC/HPLC and characterization by NMR/IR to confirm intermediate purity .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for unambiguous structural determination. For example:

  • Assign stereochemistry at the ethylidene group using anisotropic displacement parameters .
  • Validate hydrogen bonding and π-π stacking interactions (common in triazole-thiazole systems) via intermolecular distance analysis .
  • Compare experimental bond angles/distances with DFT-optimized geometries to identify conformational discrepancies .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer: Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes like cytochrome P450 or kinases .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Strategies include:

  • Variable-temperature NMR to detect slow-exchange processes (e.g., keto-enol tautomerism in the triazole ring) .
  • Solvent-dependent DFT calculations using polarizable continuum models (PCM) to simulate solvent effects on chemical shifts .
  • 2D NMR (COSY, NOESY) to confirm through-space coupling in the ethylidene group .

Q. What experimental design principles (DoE) apply to optimizing yield in multi-step synthesis?

Methodological Answer: Use a Taguchi orthogonal array to identify critical factors:

  • Variables : Reaction time, temperature, catalyst loading (e.g., iodine for cyclization ).
  • Response surface modeling to predict optimal conditions for high-yield steps (e.g., condensation vs. cyclization) .
  • Flow chemistry integration for exothermic steps (e.g., Swern oxidation analogs) to improve reproducibility and safety .

Q. How do non-covalent interactions influence the compound’s stability and reactivity?

Methodological Answer: Non-covalent interactions (e.g., halogen bonding, CH-π) can be probed via:

  • SC-XRD topology analysis using Hirshfeld surfaces to map interaction hotspots (e.g., Cl···S contacts) .
  • Thermogravimetric analysis (TGA) to correlate melting points with intermolecular forces .
  • Solvent polarity studies to assess how polar aprotic solvents stabilize charge-transfer complexes .

Q. What computational strategies predict metabolic pathways or toxicity profiles?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and Ames test outcomes .
  • Molecular docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential sulfoxide or hydroxylated metabolites .
  • In silico toxicity : Apply QSAR models to predict hepatotoxicity based on structural analogs (e.g., chlorophenyl-thiadiazoles) .

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